

# Application Notes: Assessing Angiogenesis Inhibition by Itraconazole In Vitro

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Itrazole*

Cat. No.: *B100856*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.<sup>[1][2][3][4]</sup> Consequently, inhibiting angiogenesis is a key strategy in cancer therapy.<sup>[1]</sup> Itraconazole, an FDA-approved antifungal agent, has been identified as a potent inhibitor of angiogenesis, independent of its antifungal activity.<sup>[2][3][5][6]</sup> This document provides detailed protocols for assessing the anti-angiogenic properties of Itraconazole in vitro, focusing on key endothelial cell functions: proliferation, migration, and tube formation. Additionally, it outlines the signaling pathways modulated by Itraconazole, providing a framework for mechanistic studies.

Itraconazole exerts its anti-angiogenic effects through multiple mechanisms. It has been shown to inhibit the glycosylation and trafficking of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, thereby impairing downstream signaling.<sup>[6][7][8]</sup> Furthermore, Itraconazole inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell proliferation and survival.<sup>[1][5][9]</sup> A novel molecular target identified is the voltage-dependent anion channel 1 (VDAC1), a mitochondrial protein.<sup>[1][9]</sup> By binding to VDAC1, Itraconazole disrupts mitochondrial metabolism, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of mTOR.<sup>[1][9]</sup>

These application notes offer standardized methods to quantify the inhibitory effects of Itraconazole and provide a basis for the evaluation of other potential anti-angiogenic

compounds.

## Data Presentation: Quantitative Effects of Itraconazole on Angiogenesis

The following tables summarize the reported inhibitory concentrations of Itraconazole on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs).

| Assay                  | Cell Type | Parameter               | Itraconazole Concentration                    | Effect                                          | Reference                                |
|------------------------|-----------|-------------------------|-----------------------------------------------|-------------------------------------------------|------------------------------------------|
| Proliferation          | HUVEC     | IC50                    | ~200 nM                                       | Inhibition of proliferation                     | <a href="#">[1]</a>                      |
| Proliferation          | HUVEC     | IC50                    | Not specified, but effective from 200 nM      | Inhibition of proliferation                     | <a href="#">[7]</a>                      |
| Proliferation          | HemECs    | Not specified           | 0.1-20 µM (dose-dependent)                    | Inhibition of viability                         | <a href="#">[10]</a>                     |
| Migration              | HUVEC     | Not specified           | 0.1, 0.6, 3.0 µmol/L (dose-dependent)         | Inhibition of migration                         | <a href="#">[2]</a> <a href="#">[11]</a> |
| Tube Formation         | HUVEC     | Not specified           | 0.1, 0.6, 3.0 µmol/L (dose-dependent)         | Inhibition of tube network formation            | <a href="#">[2]</a> <a href="#">[12]</a> |
| Tube Formation         | HemECs    | Not specified           | 0.5, 2 µM                                     | Reduction in angiogenesis                       | <a href="#">[10]</a>                     |
| VEGFR2 Glycosylation   | HUVEC     | Effective Concentration | Apparent at 200 nM, nearly complete at 400 nM | Shift from high to low molecular weight species | <a href="#">[7]</a>                      |
| VEGFR2 Phosphorylation | HUVEC     | 400 nM                  | 80% inhibition                                | Inhibition of VEGF-stimulated phosphorylation   | <a href="#">[7]</a>                      |
| PLCy1 Phosphorylation  | HUVEC     | 400 nM                  | 60% inhibition                                | Inhibition of VEGF-stimulated                   | <a href="#">[7]</a>                      |

phosphorylation

---

## Experimental Protocols

### Endothelial Cell Proliferation Assay

This assay measures the effect of Itraconazole on the proliferation of endothelial cells.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Growth Medium-2 (EGM-2)
- Basal Medium (e.g., EBM-2) with 2% FBS
- Itraconazole
- DMSO (vehicle)
- 96-well plates
- Cell proliferation reagent (e.g., MTS, CCK-8)[10][13]
- Plate reader

#### Protocol:

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000 - 5,000 cells/well in 100  $\mu$ L of EGM-2.[13][14]
- Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours to allow cells to adhere.
- Treatment: Prepare serial dilutions of Itraconazole in basal medium. Remove the EGM-2 and add 100  $\mu$ L of the Itraconazole dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (basal medium only).

- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[10][13]
- Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 1-4 hours).
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value (the concentration of Itraconazole that inhibits cell proliferation by 50%).

## Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of Itraconazole on the directional migration of endothelial cells.

### Materials:

- HUVECs
- EGM-2
- Basal Medium with 2% FBS
- Itraconazole
- DMSO
- 24-well plates
- 200  $\mu$ L pipette tips or a cell scraper
- Microscope with a camera

### Protocol:

- Cell Seeding: Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer.
- Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200  $\mu$ L pipette tip.
- Washing: Gently wash the wells with PBS to remove detached cells.
- Treatment: Add basal medium containing different concentrations of Itraconazole or DMSO (vehicle control) to the wells.
- Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope at low magnification.
- Incubation: Incubate the plate at 37°C and 5% CO<sub>2</sub>.
- Image Acquisition (Time X): After a defined period (e.g., 12-24 hours), capture images of the same scratch areas.[\[11\]](#)
- Data Analysis: Measure the width of the scratch at time 0 and time X. Calculate the percentage of wound closure or cell migration into the scratch area. Compare the migration in Itraconazole-treated wells to the vehicle control.

## Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

### Materials:

- HUVECs
- EGM-2
- Basal Medium
- Itraconazole

- DMSO
- 96-well or 24-well plates
- Basement membrane matrix (e.g., Matrigel®)[[10](#)][[15](#)]
- Calcein AM (for visualization)[[14](#)][[16](#)]
- Fluorescence microscope

Protocol:

- Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a pre-chilled 96-well plate with 50  $\mu$ L of the matrix.[[16](#)]
- Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[[15](#)][[17](#)]
- Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing different concentrations of Itraconazole or DMSO. Seed the cells onto the solidified matrix at a density of  $1.5 \times 10^4$  cells/well.[[14](#)][[16](#)]
- Incubation: Incubate the plate at 37°C and 5% CO<sub>2</sub> for 4-18 hours.[[14](#)][[18](#)]
- Visualization: For quantitative analysis, the tube networks can be stained with Calcein AM. [[14](#)][[16](#)]
- Image Acquisition: Capture images of the tube network in each well using a fluorescence microscope.
- Data Analysis: Quantify the tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software. Compare the results from Itraconazole-treated wells to the vehicle control.

## Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of angiogenesis by the antifungal drug itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The antifungal drug itraconazole inhibits vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation, trafficking, and signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antifungal Drug Itraconazole Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Itraconazole inhibits proliferation, induces apoptosis, and reduces angiogenesis of hemangioma endothelial cells by downregulating the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole | PLOS One [journals.plos.org]
- 15. corning.com [corning.com]
- 16. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- To cite this document: BenchChem. [Application Notes: Assessing Angiogenesis Inhibition by Itraconazole In Vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100856#assessing-angiogenesis-inhibition-by-itraconazole-in-vitro]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)